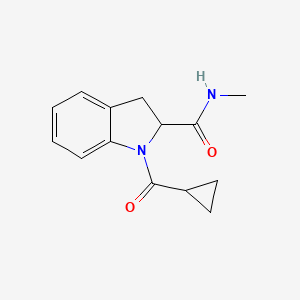

1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

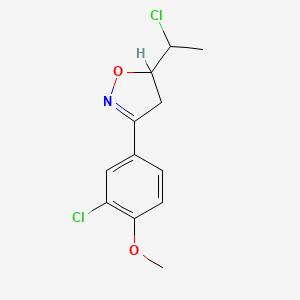

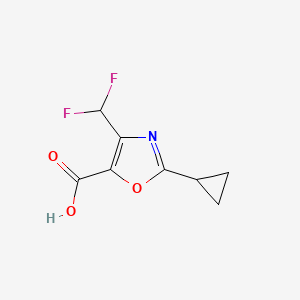

The compound “1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropane ring . It also contains an indoline group, which is a type of heterocyclic compound, and a carboxamide group, which is a type of functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . The synthesis of similar compounds often involves complex organic reactions, including cyclization and re-chlorination .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The cyclopropane ring would add strain to the molecule, and the presence of the carbonyl, indoline, and carboxamide groups would likely result in a highly polar molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl, indoline, and carboxamide groups. These groups are often reactive in organic chemistry, participating in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the cyclopropane ring could influence its shape and reactivity, while the carbonyl, indoline, and carboxamide groups could contribute to its polarity and solubility .Scientific Research Applications

Synthesis and Structural Insights

- Synthetic Methodologies and Structural Analysis : The synthesis of cyclopropane-containing compounds has been a focal point of research due to their structural significance and potential biological activities. For example, the synthesis and crystal structure of compounds with antiproliferative activity against cancer cell lines demonstrate the importance of cyclopropane moieties in medicinal chemistry (J. Lu et al., 2021). These methodologies highlight the cyclopropane ring's versatility in creating compounds with significant biological activities.

Biological Applications and Evaluations

- Antiproliferative and Inhibitory Activities : Research has identified various cyclopropane-containing compounds exhibiting significant inhibitory activity against cancer cell lines, showcasing their potential as anticancer agents. For instance, specific derivatives have been synthesized and evaluated for their biological activities, demonstrating effectiveness in inhibiting cytosolic carbonic anhydrase and acetylcholinesterase enzymes, which are critical in treating diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

Chemical Transformations and Mechanistic Studies

- Ring Opening and Cycloaddition Reactions : The study of cyclopropane ring-opening reactions has provided valuable insights into the construction of complex molecular architectures. The diastereoselective Pd(II)-catalyzed sp^3 C-H arylation followed by ring opening of cyclopropanecarboxamides has been explored, leading to the construction of β-acyloxy carboxamide derivatives with high stereocontrol, illustrating the cyclopropane ring's utility in synthesizing stereochemically complex structures (B. Gopalakrishnan et al., 2016).

Advanced Materials and Catalysis

- Catalysis and Material Synthesis : Cyclopropane-containing compounds have also found applications in material science and catalysis. For instance, the preparation and structural characterization of N-(alkyl(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes highlight the potential of cyclopropane derivatives in developing new materials with unique properties (C. Ozer et al., 2009).

Mechanism of Action

Target of Action

Cyclopropanecarbonyl compounds are known to be used as alkylating reagents in the preparation of various chemical building blocks

Mode of Action

Cyclopropanecarbonyl compounds, in general, are known to act as alkylating agents Alkylating agents can add an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring This alkylation leads to DNA damage, which can result in cell death

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is crucial in understanding the disposition of a drug within the body and can greatly influence the drug’s therapeutic effect and potential toxicity .

Result of Action

As an alkylating agent, it could potentially cause dna damage, leading to cell death .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other substances .

properties

IUPAC Name |

1-(cyclopropanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-13(17)12-8-10-4-2-3-5-11(10)16(12)14(18)9-6-7-9/h2-5,9,12H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUACKSZISNOXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)

![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)